molecular formula C25H25N3O3 B300176 3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone

3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B300176
M. Wt: 415.5 g/mol
InChI Key: NSDIROUXARWISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. This compound has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as protein kinases and topoisomerases, which could explain its anticancer activity. It has also been shown to bind to serotonin receptors, which could explain its potential as a psychiatric drug.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anxiolytic and antidepressant effects in animal models, which could be attributed to its binding to serotonin receptors. Additionally, this compound has been shown to inhibit the activity of various enzymes such as protein kinases and topoisomerases, which could have implications for the treatment of various diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high purity and high yield synthesis method. This allows for accurate and reproducible results. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone. One direction is the investigation of its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of various cancer cell lines. Another direction is the investigation of its potential as a selective serotonin receptor antagonist, which could have implications for the treatment of various psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a protein kinase inhibitor for the treatment of various diseases such as Alzheimer's disease.

Synthesis Methods

The synthesis of 3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-(4-morpholinyl)aniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a Lewis acid catalyst such as aluminum chloride to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In pharmacology, this compound has been studied for its potential as a selective serotonin receptor antagonist, which could have implications for the treatment of various psychiatric disorders. In biochemistry, this compound has been investigated for its potential as a protein kinase inhibitor, which could have implications for the treatment of various diseases such as Alzheimer's disease.

properties

Product Name

3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-(4-morpholin-4-ylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H25N3O3/c1-30-23-9-5-4-8-22(23)28-24(26-21-7-3-2-6-20(21)25(28)29)18-10-12-19(13-11-18)27-14-16-31-17-15-27/h2-13,24,26H,14-17H2,1H3

InChI Key

NSDIROUXARWISH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)N5CCOCC5

Canonical SMILES

COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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